
Pyrimidine-4,6-diamine;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine-4,6-diamine;sulfate is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is particularly notable for its applications in medicinal chemistry, where it serves as a building block for various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine-4,6-diamine;sulfate typically involves the reaction of pyrimidine derivatives with amines under controlled conditions. One common method includes the use of pyrimidine-4,6-dichloride, which reacts with ammonia or primary amines to form the desired diamine derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 50-100°C .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The final product is typically purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Pyrimidine-4,6-diamine;sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrimidine-4,6-dione derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyrimidine derivatives.
Substitution: It undergoes nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Pyrimidine-4,6-dione derivatives.
Reduction: Tetrahydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagent used.
Scientific Research Applications
Pyrimidine-4,6-diamine;sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a key component in the study of nucleic acids and their analogs.
Medicine: It is utilized in the development of antiviral, anticancer, and antimicrobial agents.
Industry: It finds applications in the production of dyes, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of Pyrimidine-4,6-diamine;sulfate involves its interaction with specific molecular targets. In medicinal applications, it often acts as an inhibitor of enzymes such as Janus Kinase (JAK) or epidermal growth factor receptor (EGFR). By binding to these targets, it disrupts critical signaling pathways involved in cell growth, differentiation, and survival, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Pyrimidine-2,4-diamine: Another diamine derivative with similar chemical properties.
Pyrimidine-4,6-dione: An oxidized form of Pyrimidine-4,6-diamine.
Tetrahydropyrimidine: A reduced form of Pyrimidine-4,6-diamine.
Uniqueness: Pyrimidine-4,6-diamine;sulfate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its sulfate form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Properties
Molecular Formula |
C4H6N4O4S-2 |
|---|---|
Molecular Weight |
206.18 g/mol |
IUPAC Name |
pyrimidine-4,6-diamine;sulfate |
InChI |
InChI=1S/C4H6N4.H2O4S/c5-3-1-4(6)8-2-7-3;1-5(2,3)4/h1-2H,(H4,5,6,7,8);(H2,1,2,3,4)/p-2 |
InChI Key |
KVQQUKZVGBKTLQ-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(N=CN=C1N)N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4R)-5,5-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B11763010.png)
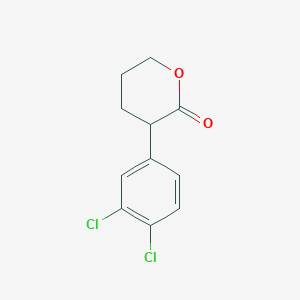
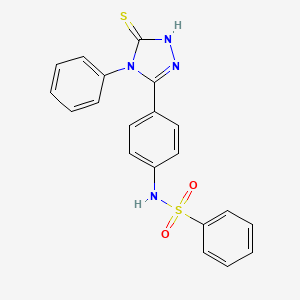
![6-(1-Hydroxyethylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B11763024.png)


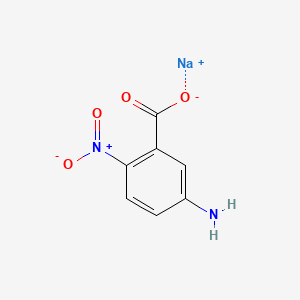
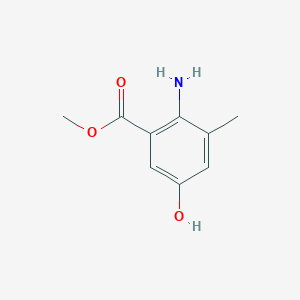

![6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11763058.png)
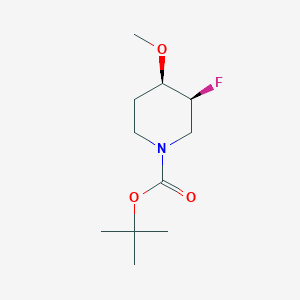

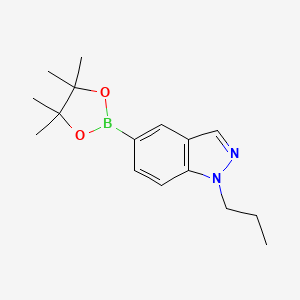
![(2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B11763091.png)
